molecular formula C36H24N2 B160621 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl CAS No. 58328-31-7

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl

Cat. No.: B160621
CAS No.: 58328-31-7
M. Wt: 484.6 g/mol
InChI Key: VFUDMQLBKNMONU-UHFFFAOYSA-N
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Description

4,4’-Bis(N-carbazolyl)-1,1’-biphenyl is an organic compound known for its unique properties and applications in various fields, particularly in organic electronics. This compound is characterized by its biphenyl core with two carbazole groups attached at the 4 and 4’ positions. It is widely used as a host material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability, high triplet energy, and good charge-transporting abilities .

Mechanism of Action

Target of Action

The primary target of 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl, also known as 4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl, is the electron transport chain in organic light-emitting diodes (OLEDs) . The compound is used as a host material in OLEDs , where it plays a crucial role in transporting electrons and holes .

Mode of Action

The compound interacts with its targets by facilitating the injection and transport of electrons . It has been observed that the introduction of phosphonate substitutes can endow the compound with excellent electron injection/transport ability . As a result, the compound shows an electron-dominated behavior observed in single carrier devices .

Biochemical Pathways

The compound affects the electron transport pathway in OLEDs . The electron transport pathway is crucial for the functioning of OLEDs, as it influences the device’s performance, including its luminous efficiency .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties related to its distribution and behavior in the OLEDs. The compound’s highest occupied molecular orbital (HOMO) level is reduced, leading to a large hole injection barrier . This property impacts the compound’s distribution and behavior in the device, influencing its overall performance .

Result of Action

The action of the compound results in a significant increase in the peak luminous efficiency of the OLEDs . Specifically, the peak luminous efficiency significantly increases from 1.7 cd A −1 of CBP to 31.4 cd A −1 of PCBP .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the deposition of the compound onto cooled substrates can result in smaller agglomerates, yielding a higher efficiency

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of the biphenyl core by coupling two carbazole units with a biphenyl diboronic acid or its ester derivative. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a suitable solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(N-carbazolyl)-1,1’-biphenyl is unique due to its specific positioning of carbazole groups, which provides a balance of electron and hole transport properties. This makes it particularly effective as a host material in OLEDs, offering high thermal stability and efficient charge transport .

Properties

IUPAC Name

9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-5-13-33-29(9-1)30-10-2-6-14-34(30)37(33)27-21-17-25(18-22-27)26-19-23-28(24-20-26)38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUDMQLBKNMONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460032
Record name 9,9'-([1,1'-Biphenyl]-4,4'-diyl)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58328-31-7
Record name 9,9'-([1,1'-Biphenyl]-4,4'-diyl)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(9H-carbazol-9-yl)biphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Tri-tert-butylphosphine (304 mg, 1.50 mmol) in toluene (38 ml) was added under nitrogen to a deoxygenated mixture of carbazole (16.9 g, 0.100 mmol), 4,4′-dibromobiphenyl (15.7 g, 50.4 mmol), sodium tert-butoxide (30.9 g, 321 mmol) and palladium acetate (115 mg, 0.512 mmol) in toluene (50 ml) and the resulting mixture was heated at reflux under nitrogen for 10 days. The reaction mixture was cooled to room temperature and then diluted with more toluene (200 ml). The reaction mixture was filtered to remove the sodium salts. The filtrate was concentrated to dryness to give the crude product as a pale brown solid. The crude product was purified first by chromatography on silica using dichloromethane as the eluent followed by recrystallisation from toluene. The material was then sublimed at 280-281° C. at 10−6 mm Hg to give the product 4,4′-bis(carbazol-9-yl)biphenyl (1) (18.3 g, 75%), as an off-white solid with melting point 280-281° C. (lit. m.p. 281° C.).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
30.9 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
115 mg
Type
catalyst
Reaction Step Two
Quantity
304 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction was conducted for 15 minutes in the same experimental procedures as in Example 16 except for using 4,4′-dibromobiphenyl (9.8 g, 31.6 mol, 1.0 equivalent) as an aryl halide. To the reaction mixture was added an aqueous solution of ammonium chloride, and the mixture was poured into chloroform (500 mL). The aqueous layer was separated off, and the organic layer was passed through a silica gel pad and concentrated to remove the excess chloroform under reduced pressure. To the thus-obtained suspension was added methanol (150 mL), and the crystal was collected from the suspension by suction filtration, washed with methanol and dried under reduced pressure to afford 14.9 g of CBP as a pale yellow powder.
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 2-L Kolben equipped with a stirrer and a drain device was charged under a nitrogen stream with 150 g (369.5 mmol) of 4,4′-diiodobiphenyl, 123.5 g (738.6 mmol) of carbazole, 23 g of copper powder, 100 g of potassium carbonate, and 500 ml of 1,3-diisopropylbenzene. The mixture was heated under reflux for 30 hr and was allowed to cool. Toluene was then added, and the mixture was filtered. The solvent in the filtrate was distilled off under reduced pressure. Methanol (500 ml) was added to the residue to precipitate crystals. The crystals were collected by filtration to give CBP (4,4′-bis(carbazol-9-yl)-biphenyl) (122.8 g, yield 68.6%).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
123.5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
23 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
68.6%

Synthesis routes and methods IV

Procedure details

4,4′-Diiodobiphenyl (10.001 g, 24.63 mmol), carbazole (9.078 g, 54.29 mmol), K2CO3 (20.087 g, 145.34 mmol), 18-crown-6 (0.100 g, 0.34 mmol), and copper powder (10.051 g, 158.16 mmol) were combined in reaction flask. To the flask, o-dichlorobenzene (50 mL) was added. The reaction was heated under inert N2 atmosphere at 180° C. overnight. TLC showed evidence of limited di-substitution product which necessitated the addition of K2CO3 (4.994 g, 36.13 mmol) and Cu powder (5.223 g, 82.19 mmol) to the reaction flask to promote di-substitution. The reaction was allowed to proceed overnight. Additional reagents had no noticeable effect on the reaction so the reaction was stopped. Insoluble material was removed by vacuum filtration and washed with several portions of THF. On standing, a crystalline product crashed out of the filtrate. Further crystallization was promoted by the addition of a large amount of methanol. The precipitate was vacuum filtered to isolate. TLC (hexanes: DCM=8:2) confirmed precipitate was product with minor impurity. Purification was accomplished by dissolving the precipitate in hot boiling THF followed by filtration to obtain a green insoluble impurity. The product began to precipitate on standing and cooling. The filtrate/product mixture was dried under vacuum until the product started crashing out of solution and methanol was added to promote full precipitation. The product was isolated by vacuum filtration and air dried (24 hours). A cream colored flaky product was obtained (7.660 g, 64.2%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.001 g
Type
reactant
Reaction Step Two
Quantity
9.078 g
Type
reactant
Reaction Step Two
Name
Quantity
20.087 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
10.051 g
Type
catalyst
Reaction Step Two
Name
Quantity
4.994 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu
Quantity
5.223 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
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Customer
Q & A

Q1: What is the molecular formula and weight of CBP?

A1: CBP has a molecular formula of C36H24N2 and a molecular weight of 492.60 g/mol.

Q2: What is the glass transition temperature (Tg) of CBP?

A2: The glass transition temperature of CBP is relatively high, measured at 151 °C. [] This thermal stability makes CBP suitable for use in OLED devices that can reach high operating temperatures.

Q3: How does the molecular structure of CBP influence its film formation and morphology?

A3: Molecular dynamics simulations of CBP in chloroform solution reveal that during solvent evaporation, solute aggregation initiates at the solution-vapor interface, leading to non-homogeneous solvent distribution within the film. [] This non-uniformity can induce preferential alignment of host molecules and likely results in some solvent remaining trapped within the film.

Q4: Can the orientation of CBP molecules within a thin film be controlled?

A4: Yes, studies using vibrational sum frequency generation (VSFG) spectroscopy show that the orientation of CBP molecules at interfaces can be influenced by the substrate. [] For instance, CBP molecules tend to orient more vertically (edge-on) at a buried CaF2 interface compared to a free air interface, likely due to intermolecular π-π stacking interactions.

Q5: Does the deposition temperature affect the orientation of CBP molecules in thin films?

A5: Yes, studies have shown that CBP molecules adopt random orientations in films fabricated at higher temperatures (350 K). [] This random orientation leads to lower hole mobility in the film. Conversely, lower deposition temperatures can promote a more horizontal orientation of CBP molecules.

Q6: What is the primary role of CBP in OLEDs?

A6: CBP is commonly employed as a host material in the emissive layer of OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) devices. [, ]

Q7: Why is CBP considered a suitable host material for phosphorescent OLEDs?

A7: CBP possesses suitable energy levels and triplet energy that allow for efficient energy transfer to phosphorescent dopants, resulting in efficient light emission. [] This property has been demonstrated in devices utilizing red phosphorescent iridium(III) complexes doped into CBP.

Q8: Can CBP be used in solution-processed OLEDs?

A9: Yes, CBP is soluble in common organic solvents, enabling its use in solution-processing techniques for OLED fabrication. [, ] This is advantageous for large-area and flexible OLED applications.

Q9: How does the deposition rate of CBP affect the performance of OLEDs?

A10: Research indicates that while high deposition rates of CBP (up to 50 Å/s) do not lead to gas-phase nucleation, they can cause increased efficiency roll-off at high currents due to enhanced triplet-polaron annihilation. [] This effect is attributed to stress accumulation within the CBP film, generating defect states that act as recombination sites.

Q10: How does CBP compare to other host materials in terms of its impact on the efficiency roll-off in TADF-based OLEDs?

A12: Studies have shown that the molecular orientation of the host material can significantly influence the efficiency roll-off characteristics in TADF OLEDs. For instance, randomly oriented CBP molecules, achieved by fabrication at high temperatures, led to a 30% suppression of efficiency roll-off at high current densities compared to more ordered CBP films. []

Q11: What is the role of CBP in hybrid charge transfer exciton (HCTE) confinement?

A14: Research shows that in organic-inorganic quantum wells (QWs) utilizing CBP, the confinement of HCTEs is less efficient compared to QWs using tetraphenyldibenzoperiflanthene (DBP). [] This difference is attributed to the lower energy of the highest occupied molecular orbital (HOMO) level in CBP compared to DBP.

Q12: How do metal nanoparticles influence the performance of CBP-based OLEDs?

A15: Studies on blue micro-OLEDs incorporating aluminum nanoparticle arrays on the anode revealed a suppression of exciplex emission at the NPB/CBP interface. [] Additionally, the localized surface plasmon resonance (LSPR) of the nanoparticles enhanced CBP emission due to energy coupling, ultimately improving device efficiency.

Q13: How does the presence of ZnCl2 affect the photoluminescence of CBP derivatives?

A16: Interestingly, certain CBP derivatives exhibit a strong and selective spectral response to ZnCl2. [] This property makes them potential candidates for developing optical sensors for this specific analyte.

Q14: How does CBP affect the stability of OLED devices?

A17: The high glass transition temperature of CBP contributes to improved thermal stability of OLED devices, allowing for operation at higher temperatures without significant degradation. []

Q15: How does CBP influence the charge balance in OLEDs?

A19: Studies on green phosphorescent OLEDs employing CBP in mixed host emission layers (MH-EMLs) have demonstrated improved charge balance compared to single-host devices. [] This is attributed to the confinement of holes in the EML due to the deep HOMO level of CBP, facilitating more efficient exciton formation and a wider recombination zone.

Q16: How is computational chemistry used to study CBP and its derivatives?

A20: Computational methods like density functional theory (DFT) are employed to investigate the electronic structure, optical properties, and charge transport characteristics of CBP and its derivatives. [] These calculations aid in understanding the relationship between molecular structure and material properties, guiding the design of new and improved OLED materials.

Q17: Are there specific force field parameters tailored for simulating CBP in solid-state simulations?

A21: Yes, researchers have developed united atom force field parameters specifically optimized for simulating CBP and other OLED materials in the solid phase. [] This force field accurately reproduces experimental crystal structures and melting temperatures, making it valuable for studying the morphology of emissive layers in OLED devices.

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